molecular formula C11H15N3O B6179564 1-(3-methylphenyl)-4-nitrosopiperazine CAS No. 2758004-65-6

1-(3-methylphenyl)-4-nitrosopiperazine

Cat. No.: B6179564
CAS No.: 2758004-65-6
M. Wt: 205.3
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Description

1-(3-Methylphenyl)-4-nitrosopiperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a nitroso group attached to the piperazine ring and a methylphenyl group at the 1-position. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(3-methylphenyl)-4-nitrosopiperazine typically involves the nitration of 1-(3-methylphenyl)piperazine. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. Common reagents used in this synthesis include nitric acid and sulfuric acid. The reaction is usually conducted at low temperatures to prevent over-nitration and to achieve high yields of the desired product.

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

1-(3-Methylphenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives under the influence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro derivatives, while reduction results in amino derivatives.

Scientific Research Applications

1-(3-Methylphenyl)-4-nitrosopiperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications. They are evaluated for their efficacy and safety in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-nitrosopiperazine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, depending on the specific target and context.

The compound’s effects are mediated through its ability to alter the structure and function of proteins, which can have downstream effects on cellular processes. Understanding the precise molecular targets and pathways involved is crucial for elucidating its mechanism of action.

Comparison with Similar Compounds

1-(3-Methylphenyl)-4-nitrosopiperazine can be compared with other piperazine derivatives, such as:

    1-Phenylpiperazine: Lacks the nitroso group and has different pharmacological properties.

    1-(4-Methylphenyl)piperazine: Similar structure but with the methyl group at the 4-position, leading to different reactivity and biological activity.

    1-(3-Methylphenyl)-4-aminopiperazine: The amino derivative formed by the reduction of the nitroso group, with distinct chemical and biological properties.

The uniqueness of this compound lies in its nitroso group, which imparts specific reactivity and potential biological activities that are not observed in its analogs.

Properties

CAS No.

2758004-65-6

Molecular Formula

C11H15N3O

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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